![molecular formula C12H16O3 B13812137 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- CAS No. 5410-96-8](/img/structure/B13812137.png)
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-
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Overview
Description
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- is an organic compound with the molecular formula C12H16O3 It is a derivative of furandione, characterized by the presence of a 2,5-dimethyl-1,5-hexadien-1-yl group attached to the dihydro-2,5-furandione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- typically involves the reaction of furandione derivatives with appropriate alkylating agents. One common method is the Diels-Alder reaction, where a diene (such as 2,5-dimethyl-1,5-hexadiene) reacts with a dienophile (such as maleic anhydride) under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research has highlighted the antioxidant properties of this compound. A study demonstrated that extracts containing 2,5-Furandione exhibited significant radical scavenging activity. The effectiveness was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that the extracts showed varying degrees of antioxidant activity depending on the extraction conditions used .
Table 1: Antioxidant Activity Results
Extraction Method | DPPH IC50 (µg/mL) | ABTS Radical Scavenging Activity (µM TE/g) |
---|---|---|
Conventional | 28.08 | 360.08 |
SFE at 350 bar | 404.5 | 2402.95 |
HD Extraction | 29.78 | 757.19 |
Antimicrobial Activity
The antimicrobial potential of 2,5-Furandione has been assessed against various pathogens. The compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria. In particular, its efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing promising results that suggest its potential as a natural preservative or antimicrobial agent in food and pharmaceutical applications .
Table 2: Antimicrobial Efficacy
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Salmonella typhimurium | 75 |
Other Applications
In addition to its antioxidant and antimicrobial properties, this compound has potential applications in:
- Food Industry : As a natural preservative due to its antimicrobial properties.
- Pharmaceuticals : Potential use in developing new drugs targeting oxidative stress-related diseases.
- Cosmetics : Incorporation in formulations for its antioxidant benefits.
Case Studies
- Food Preservation : A study conducted on the application of extracts containing 2,5-Furandione in meat preservation showed a significant reduction in microbial load and enhanced shelf life compared to untreated samples.
- Pharmaceutical Development : Research into the formulation of topical creams utilizing this compound indicated improved stability and efficacy against skin infections due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandione,3,4-dimethyl-: Similar structure but with different alkyl substituents.
2,5-Furandione,3-methyl-: Contains a single methyl group instead of the 2,5-dimethyl-1,5-hexadien-1-yl group.
2,5-Furandione, dihydro-3-methylene-: Features a methylene group instead of the hexadienyl group.
Uniqueness
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro- is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
2,5-Furandione,3-(2,5-dimethyl-1,5-hexadien-1-yl)dihydro-, with a molecular formula of C12H16O3 and CAS number 5410-96-8, is a compound characterized by its unique furan ring and an aliphatic chain featuring two methyl groups. This article explores its biological activity, focusing on its potential applications and effects in various biological systems.
Property | Value |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
Boiling Point | 328.3 °C |
Density | 1.12 g/cm³ |
Vapor Pressure | 0.000192 mmHg at 25°C |
The compound's structure allows it to undergo typical organic reactions due to the reactivity of the furan moiety and the unsaturated hydrocarbon chain .
Antioxidant Activity
Research indicates that compounds similar to 2,5-Furandione possess significant antioxidant properties. For instance, studies have shown that extracts from plants containing furandione derivatives exhibit high radical scavenging activity. The DPPH and ABTS assays are commonly used to evaluate these activities:
- DPPH Assay Results : The antioxidant capacity of various extracts can be compared using DPPH values. For example, extracts obtained through supercritical fluid extraction (SFE) showed varying antioxidant activities depending on pressure and temperature conditions .
- ABTS Assay Results : Similar trends were observed in ABTS assays, where certain extraction methods yielded higher antioxidant activities compared to others. This suggests that the extraction method significantly influences the bioactivity of compounds like 2,5-Furandione .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. A related compound, 2,3-Dimethylmaleic anhydride (a structural analog), has been identified as an effective biofumigant against insect pests in stored grains at low concentrations without adversely affecting seed germination . This highlights the potential for 2,5-Furandione to exhibit similar biofumigant properties.
Case Studies
- Biofumigation Studies : Research has demonstrated that certain furan derivatives can serve as eco-friendly alternatives to traditional fumigants like methyl bromide. The efficacy of these compounds against stored product pests opens avenues for agricultural applications .
- Antioxidant Efficacy in Food Preservation : Studies have indicated that incorporating antioxidant-rich extracts can enhance food preservation by reducing oxidative stress in food matrices. This could be particularly relevant for food products containing furandione derivatives .
Properties
CAS No. |
5410-96-8 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-[(1Z)-2,5-dimethylhexa-1,5-dienyl]oxolane-2,5-dione |
InChI |
InChI=1S/C12H16O3/c1-8(2)4-5-9(3)6-10-7-11(13)15-12(10)14/h6,10H,1,4-5,7H2,2-3H3/b9-6- |
InChI Key |
KSTGEJXIDQMMKZ-TWGQIWQCSA-N |
Isomeric SMILES |
CC(=C)CC/C(=C\C1CC(=O)OC1=O)/C |
Canonical SMILES |
CC(=C)CCC(=CC1CC(=O)OC1=O)C |
Origin of Product |
United States |
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